molecular formula C6H2BrCl2F B6336844 2-Bromo-1,5-dichloro-3-fluorobenzene CAS No. 1242339-89-4

2-Bromo-1,5-dichloro-3-fluorobenzene

Cat. No.: B6336844
CAS No.: 1242339-89-4
M. Wt: 243.88 g/mol
InChI Key: WFZZZUSFPGSBOK-UHFFFAOYSA-N
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Description

2-Bromo-1,5-dichloro-3-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-dichloro-3-fluorobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance yield and safety. For example, the tubular diazotization reaction technology is used to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5-dichloro-3-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the halogen atoms with another electrophile.

    Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by nucleophiles under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various halogenated derivatives, while nucleophilic aromatic substitution can produce compounds with different functional groups .

Scientific Research Applications

2-Bromo-1,5-dichloro-3-fluorobenzene is used in scientific research for several purposes:

Mechanism of Action

The mechanism of action of 2-Bromo-1,5-dichloro-3-fluorobenzene involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The pathways involved in its reactions include electrophilic and nucleophilic aromatic substitution, which are facilitated by the electron-withdrawing effects of the halogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,5-dichloro-3-fluorobenzene is unique due to its specific arrangement of halogen atoms on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

IUPAC Name

2-bromo-1,5-dichloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-6-4(9)1-3(8)2-5(6)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZZZUSFPGSBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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